2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(furan-2-ylmethylidene)hydrazinyl]ethanol
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Overview
Description
2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONE is a complex organic compound that features a furan ring, a benzisothiazole moiety, and a hydrazone linkage. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONE typically involves the condensation of 2-furaldehyde with a hydrazine derivative of benzisothiazole. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalyst
- Temperature: Room temperature to reflux conditions
- Time: Several hours to overnight
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
- Continuous flow reactors for better control of reaction conditions
- Purification steps such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the hydrazone linkage.
Reduction: Reduction reactions could target the carbonyl groups or the benzisothiazole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the furan or benzisothiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide
Reduction: Reagents like sodium borohydride or lithium aluminum hydride
Substitution: Halogenating agents or nucleophiles like amines or thiols
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Compounds with similar structures have been investigated for their antimicrobial properties.
Enzyme Inhibition: Potential use as inhibitors of specific enzymes.
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example:
Biological Activity: The compound might interact with specific enzymes or receptors, inhibiting their activity.
Catalysis: It could act as a ligand, facilitating the formation of active catalytic species.
Comparison with Similar Compounds
Similar Compounds
2-Furaldehyde Hydrazones: Compounds with similar hydrazone linkages.
Benzisothiazole Derivatives: Compounds containing the benzisothiazole moiety.
Uniqueness
The unique combination of the furan ring, benzisothiazole moiety, and hydrazone linkage may confer specific properties that are not found in other compounds. This could include unique biological activities or specific reactivity in chemical reactions.
Properties
Molecular Formula |
C14H13N3O4S |
---|---|
Molecular Weight |
319.34 g/mol |
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-furan-2-ylmethylideneamino]amino]ethanol |
InChI |
InChI=1S/C14H13N3O4S/c18-8-7-17(15-10-11-4-3-9-21-11)14-12-5-1-2-6-13(12)22(19,20)16-14/h1-6,9-10,18H,7-8H2/b15-10+ |
InChI Key |
HLBLNCBFYZSKQP-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)/N=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)N=CC3=CC=CO3 |
Origin of Product |
United States |
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